molecular formula C18H17N B13040937 1-(2-Anthryl)but-3-enylamine

1-(2-Anthryl)but-3-enylamine

Cat. No.: B13040937
M. Wt: 247.3 g/mol
InChI Key: NGGIZZMSJMLTPY-UHFFFAOYSA-N
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Description

1-(2-Anthryl)but-3-enylamine is a structurally unique compound featuring an anthracene moiety (a fused tricyclic aromatic system) attached to a but-3-enylamine backbone. The anthracene group confers significant π-conjugation, influencing optical, electronic, and biochemical properties.

Properties

Molecular Formula

C18H17N

Molecular Weight

247.3 g/mol

IUPAC Name

1-anthracen-2-ylbut-3-en-1-amine

InChI

InChI=1S/C18H17N/c1-2-5-18(19)16-9-8-15-10-13-6-3-4-7-14(13)11-17(15)12-16/h2-4,6-12,18H,1,5,19H2

InChI Key

NGGIZZMSJMLTPY-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Anthryl)but-3-enylamine typically involves the reaction of anthracene derivatives with butenylamine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where anthracene is reacted with butenylamine in the presence of a palladium catalyst and a suitable base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Anthryl)but-3-enylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include functionalized anthracene derivatives, reduced anthracene compounds, and substituted anthracene derivatives .

Scientific Research Applications

1-(2-Anthryl)but-3-enylamine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(2-Anthryl)but-3-enylamine involves its interaction with specific molecular targets and pathways. The anthracene moiety can intercalate with DNA, leading to potential anticancer effects. Additionally, the amine group can form hydrogen bonds with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Table 1: Structural Analogs and Key Differences

Compound Substituent Backbone Molecular Weight (g/mol) Key Features
1-(2-Anthryl)but-3-enylamine 2-Anthryl But-3-enylamine ~229.3* Extended π-conjugation, planar anthracene
1-(4-Fluorophenyl)but-3-enylamine HCl 4-Fluorophenyl But-3-enylamine 215.21 Electron-withdrawing F, enhanced polarity
1-(4-Trifluoromethylphenyl)but-3-enylamine 4-CF₃ But-3-enylamine 215.21 Strong electron-withdrawing CF₃, lipophilic
2-Anthryl benzimidazole 2-Anthryl Benzimidazole ~330.4* Heterocyclic core, anticancer activity
[ReCl(CO)₃(Arn-dtpy-κ²N)] 2-Anthryl/9-Anthryl Rhenium complex ~600–700* Metal coordination, 3MLCT/3IL states

*Calculated based on molecular formula.

Key Observations :

  • Anthracene Position : The 2-anthryl substituent in the target compound enhances π-stacking compared to 9-anthryl derivatives, which may alter photophysical dynamics .
  • Backbone Flexibility : The but-3-enylamine chain introduces conformational flexibility absent in rigid benzimidazole or metal-complex analogs .

Photophysical Properties

Table 2: Photophysical Comparison

Compound Emission Lifetime (ns) Key States Application Relevance
This compound Not reported* Likely π-π* transitions Potential luminescent materials
[ReCl(CO)₃(2-Anthryl-dtpy)] 850 (RT) ³MLCT/³IL equilibrium Long-lived emission sensors
1,3-Diphenyl-5-(2-anthryl)-2-pyrazoline 4.2–6.7 (nanoparticles) Size-tunable fluorescence Optoelectronic devices

*Inferred from anthracene’s intrinsic fluorescence (300–400 nm range).

Insights :

  • The 2-anthryl group in the target compound likely exhibits fluorescence similar to pyrazoline nanoparticles but lacks metal-enhanced triplet states observed in Re(I) complexes .
  • Electronic coupling between anthracene and the amine backbone may quench or redshift emission compared to metal-coordinated analogs .

Table 3: Bioactivity of Anthryl-Containing Compounds

Compound IC50 (µM) Cell Line Mechanism Notes
2-Anthryl benzimidazole (241) 16.18 (MCF-7) Breast cancer DNA intercalation suspected
2-Anthryl benzimidazole (242) 19.21 (MCF-7) Breast cancer Enhanced potency with carboxyl
This compound Not reported* N/A Potential amine-mediated uptake

Discussion :

  • While direct data on this compound is lacking, the anthracene moiety in benzimidazole derivatives demonstrates anticancer activity via π-stacking and intercalation . The enylamine backbone may improve solubility or target affinity compared to benzimidazole cores.

Pharmacological Considerations

  • Formulation : Substituted enylamines like 1-(4-fluorophenyl)but-3-enylamine HCl are formulated with excipients (e.g., carriers, surfactants) for stability , suggesting similar strategies for the anthryl analog .
  • Substituent Impact : The bulky 2-anthryl group may reduce bioavailability compared to smaller aryl groups (e.g., 4-fluorophenyl) but enhance membrane interaction via hydrophobicity .

Biological Activity

1-(2-Anthryl)but-3-enylamine, an organic compound with the molecular formula C18_{18}H17_{17}N, has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structure and potential biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, synthesis methods, and mechanisms of action.

Chemical Structure and Properties

This compound features an anthracene moiety linked to a butenylamine chain. The presence of the anthracene unit imparts interesting photophysical properties, while the butenylamine backbone contributes to its reactivity.

PropertyValue
Molecular FormulaC18_{18}H17_{17}N
Molecular Weight247.3 g/mol
IUPAC Name1-anthracen-2-ylbut-3-en-1-amine
InChIInChI=1S/C18H17N/c1-2-5-18(19)16-9-8-15-10-13-6-3-4-7-14(13)11-17(15)12-16/h2-4,6-12,18H,1,5,19H2
Canonical SMILESC=CCC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N

Anticancer Properties

Research indicates that compounds containing anthracene units often exhibit significant anticancer activity . The mechanism is believed to involve intercalation with DNA , which disrupts replication and transcription processes in cancer cells. Studies have shown that this compound can induce apoptosis in various cancer cell lines by interacting with specific molecular targets.

Case Study:
In a study conducted on human breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was observed to increase the levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several bacterial strains. The compound's ability to disrupt bacterial cell membranes is a key factor in its efficacy.

Research Findings:
A comparative study revealed that this compound exhibited stronger antimicrobial effects than some conventional antibiotics against multi-drug resistant strains of Staphylococcus aureus. This suggests potential applications in developing new antimicrobial agents .

Synthesis Methods

The synthesis of this compound typically involves palladium-catalyzed coupling reactions between anthracene derivatives and butenylamine. The reaction conditions are crucial for optimizing yield and purity:

  • Palladium-Catalyzed Coupling:
    • Reagents: Anthracene derivative, butenylamine, palladium catalyst.
    • Conditions: Inert atmosphere (nitrogen or argon), appropriate base.
    • Yield: High purity achieved through recrystallization and chromatography.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation: The anthracene moiety intercalates into DNA, inhibiting replication.
  • Hydrogen Bonding: The amine group forms hydrogen bonds with biological molecules, influencing various biochemical pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
9-AminoanthraceneAmino group on anthraceneStrong fluorescence and photostability
2-AminobenzylamineBenzylamine structureDistinct biological activities related to neurotransmission
4-(Aminomethyl)phenolPhenolic structure with amino groupUsed in polymer synthesis and as a pharmaceutical intermediate
2-AnthrylamineSimple amino derivative of anthraceneInvestigated for dye synthesis and organic electronics

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